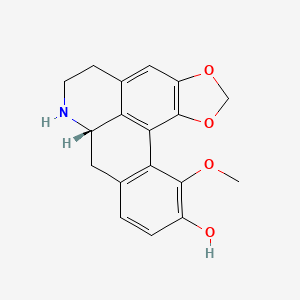
Hernangerine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound exists in two crystal modifications: slender, colorless needles with a melting point of 176-177°C and colorless, rectangular plates with a melting point of 99-100°C . Hernangerine is known for its diverse biological activities and has been the subject of various scientific studies.
Preparation Methods
Hernangerine can be synthesized through several methods. One common approach involves the extraction of the compound from the bark of Hernandia ovigera. The extraction process typically includes the use of organic solvents such as ethanol or methanol to isolate the alkaloid. The extracted compound is then purified through crystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely involve large-scale extraction and purification processes similar to those used in laboratory settings. These methods ensure the production of this compound in sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Hernangerine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction reactions may yield dihydro derivatives. Substitution reactions, on the other hand, can introduce different functional groups into the this compound molecule, potentially altering its biological activity and properties .
Scientific Research Applications
Chemistry: Hernangerine serves as a valuable compound for studying the chemical properties and reactivity of noraporphine alkaloids. Its unique structure and reactivity make it an interesting subject for synthetic and mechanistic studies.
Biology: this compound exhibits a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties.
Medicine: this compound has shown potential as an anti-cancer agent due to its cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of hernangerine involves its interaction with various molecular targets and pathways. This compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, this compound has been shown to inhibit the activity of specific kinases and transcription factors, which play crucial roles in cell proliferation and inflammation .
Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This mechanism is particularly relevant in the context of its potential anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Hernangerine can be compared to other noraporphine alkaloids, such as laurotetanine and hernandaline. These compounds share similar structural features but differ in their biological activities and chemical properties:
Laurotetanine: Like this compound, laurotetanine is a noraporphine alkaloid with cytotoxic and anti-inflammatory properties.
Hernandaline: Hernandaline is another noraporphine alkaloid with cardiovascular effects.
The uniqueness of this compound lies in its specific combination of biological activities, which makes it a versatile compound for various research applications.
Properties
CAS No. |
31520-97-5 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(12S)-18-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol |
InChI |
InChI=1S/C18H17NO4/c1-21-17-12(20)3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17/h2-3,7,11,19-20H,4-6,8H2,1H3/t11-/m0/s1 |
InChI Key |
CFUKKPQRQGCLAT-NSHDSACASA-N |
Isomeric SMILES |
COC1=C(C=CC2=C1C3=C4[C@H](C2)NCCC4=CC5=C3OCO5)O |
Canonical SMILES |
COC1=C(C=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


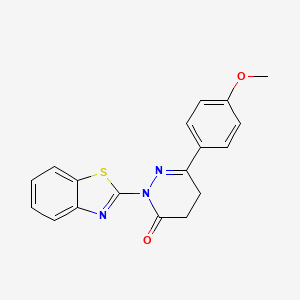
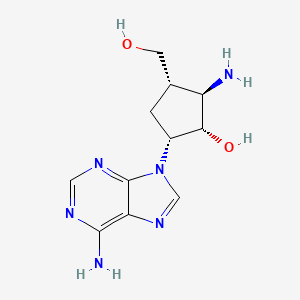
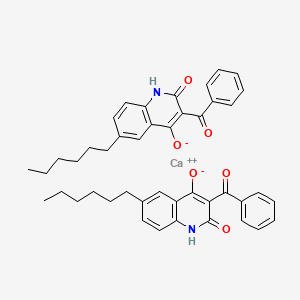
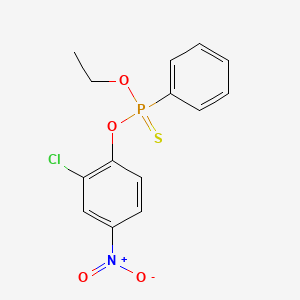
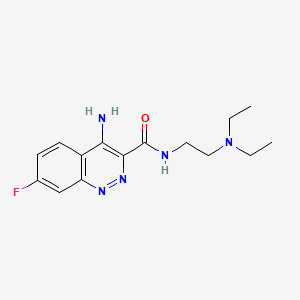

![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
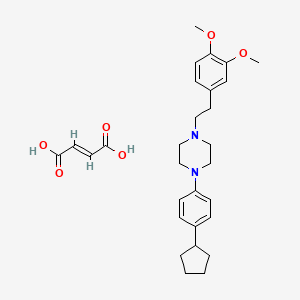
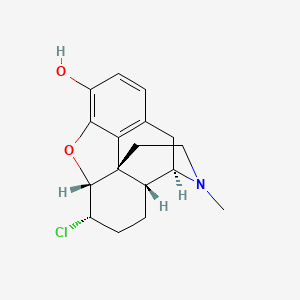
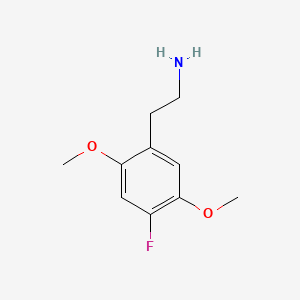

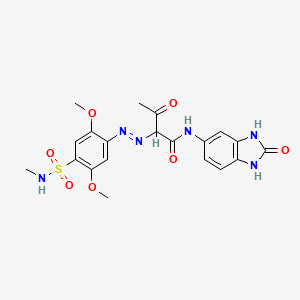
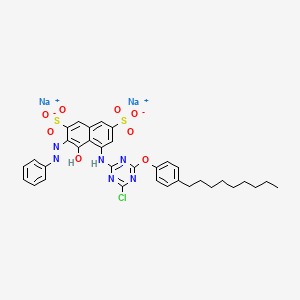
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
